molecular formula C13H11F3N2O3 B13425797 (2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

Cat. No.: B13425797
M. Wt: 300.23 g/mol
InChI Key: PCGKHZTZDMCZNE-SNVBAGLBSA-N
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Description

(2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring, a trifluoroacetamido group, and a propanoic acid moiety, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

The mechanism of action of (2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to biological effects . The trifluoroacetamido group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(1H-indol-3-yl)-2-(trifluoroacetamido)propanoic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C13H11F3N2O3

Molecular Weight

300.23 g/mol

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C13H11F3N2O3/c14-13(15,16)12(21)18-10(11(19)20)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17H,5H2,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

PCGKHZTZDMCZNE-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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